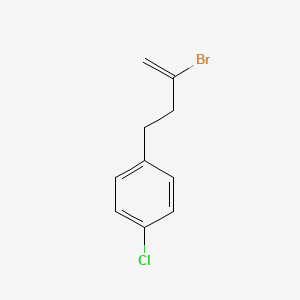

2-Bromo-4-(4-chlorophenyl)-1-butene

Description

Contextualization within Halogenated Phenyl-Butene Derivatives: Structural Significance and Research Gaps

Halogenated organic compounds are fundamental building blocks in chemical synthesis. mt.com The presence of halogens like chlorine and bromine can significantly influence a molecule's reactivity and physical properties. mt.com Specifically, in the case of 2-Bromo-4-(4-chlorophenyl)-1-butene, the molecule possesses several key structural features that are of interest to chemists. The vinyl bromide group is a versatile functional handle for various coupling reactions, while the 4-chlorophenyl group can influence the electronic properties of the molecule and serve as a site for further chemical modification.

The study of halogenated butenes and butadienes has a history, with early research focusing on their synthesis and polymerization potential. researchgate.net However, specific and detailed research on this compound itself is not extensively documented in readily available literature, indicating a potential research gap. While general principles of halogenation reactions of alkenes and aromatic compounds are well-established, the specific reactivity and synthetic utility of this particular combination of functional groups remain an area ripe for further investigation. mt.comlibretexts.orgmasterorganicchemistry.com The unique positioning of the bromo and chloro substituents on the phenyl-butene framework could lead to novel chemical transformations and the synthesis of complex molecular architectures.

The Role of this compound as a Synthetic Precursor and Intermediate in Advanced Organic Synthesis

The primary significance of this compound in contemporary organic chemistry lies in its potential as a synthetic precursor and intermediate. Organobromine compounds, particularly those with alkene functionalities, are widely used in the synthesis of more complex molecules. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the vinyl bromide moiety in this compound can be coupled with boronic acids (Suzuki reaction), alkenes (Heck reaction), or terminal alkynes (Sonogashira reaction) to introduce a wide range of substituents at the 2-position of the butene chain. This versatility allows for the construction of diverse molecular scaffolds that may be of interest in medicinal chemistry and materials science. While specific, documented large-scale applications of this exact compound are not prevalent in the reviewed literature, its structural motifs are analogous to intermediates used in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The 4-chlorophenyl group can also be a target for modification, although the carbon-chlorine bond is generally less reactive than the carbon-bromine bond in cross-coupling reactions.

The following table outlines the key properties of this compound, highlighting its characteristics as a chemical intermediate.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrCl |

| Molecular Weight | 245.54 g/mol |

| CAS Number | 731772-11-5 |

| Synonyms | 2-Bromo-4-(4-chlorophenyl)but-1-ene |

This data is compiled from publicly available chemical information databases. chemicalbook.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMSAGDQIIDKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641116 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-11-5 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Bromo 4 4 Chlorophenyl 1 Butene

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-4-(4-chlorophenyl)-1-butene

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler precursors. amazonaws.com For this compound, several logical disconnections can be proposed, highlighting the key bond formations required for its assembly.

The primary disconnections for the target molecule are at the C-C bond connecting the phenyl ring and the butene chain, and at the C-Br bond on the alkene.

Disconnection 1 (C-C Bond): This disconnection breaks the bond between the chlorophenyl ring and the butenyl side chain. This suggests a coupling reaction, such as a Suzuki or Heck-type coupling, between a (4-chlorophenyl)boronic acid or halide and a suitable 4-carbon synthon.

Disconnection 2 (C-Br Bond): This involves removing the bromine atom from the double bond. This points towards an electrophilic bromination of a precursor alkene, 4-(4-chlorophenyl)-1-butene, as a final step. chemtube3d.comlibretexts.org

Disconnection 3 (Combined Approach): A convergent synthesis could involve preparing a 4-(4-chlorophenyl) fragment and a C4 bromo-alkene fragment separately, followed by their coupling.

These strategic disconnections form the basis for the targeted synthetic routes discussed in the following sections.

Targeted Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. These routes leverage modern catalytic methods and classic functional group transformations.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.

Palladium-catalyzed reactions are particularly valuable for constructing the phenyl-butene skeleton. nih.govfrontiersin.org

Heck-type Coupling: A potential Heck reaction could involve the coupling of 4-chloroiodobenzene with 1-butene (B85601). However, controlling the regioselectivity to form the desired 4-aryl-1-butene structure can be challenging. A more controlled approach would be to couple a 4-chlorophenyl halide with a pre-functionalized butene derivative.

Suzuki Cross-Coupling: A Suzuki coupling could be employed by reacting (4-chlorophenyl)boronic acid with a vinyl bromide derivative, such as 1,2-dibromo-1-butene, to form the C-C bond. Subsequent selective reactions would be needed to install the final structure.

Density functional theory (DFT) studies on palladium-catalyzed reactions of butene derivatives show that the reaction mechanism and product selectivity are highly dependent on the catalyst, ligands, and reaction conditions. frontiersin.orgacs.org For instance, the isomerization of 1-butene to 2-butene (B3427860) is a common side reaction on palladium surfaces that must be controlled. acs.orgresearchgate.net

Table 1: Comparison of Palladium-Catalyzed Coupling Strategies

| Reaction Type | Reactant 1 | Reactant 2 | Key Challenge |

|---|---|---|---|

| Heck Coupling | 4-Chlorophenyl halide | 1-Butene | Regioselectivity and potential for isomerization. |

| Suzuki Coupling | (4-Chlorophenyl)boronic acid | Bromo- or boronyl-butene derivative | Synthesis of the appropriately functionalized butene partner. |

Nickel-based catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov They are effective in forming C-C bonds, including those in phenyl-butene systems. researchgate.net Nickel catalysts can be used in reactions such as the coupling of organozinc reagents with aryl halides. For the synthesis of the target molecule, a (4-chlorophenyl)zinc halide could be coupled with a suitable bromo-butene derivative.

Recent research has demonstrated the utility of nickel catalysis in the 1,1-diboration of terminal alkenes like 4-phenyl-1-butene, showcasing nickel's ability to activate the butene moiety for further functionalization. researchgate.net Furthermore, nickel-catalyzed tandem acylzincation/cyclization of allenes highlights the metal's versatility in constructing complex molecular architectures. nih.gov

The introduction of the bromine atom at the C2 position of the 1-butene chain is logically achieved through electrophilic addition to the double bond of a precursor alkene. nih.govyoutube.com The likely precursor for this step would be 4-(4-chlorophenyl)-1-butene.

The reaction of an alkene with bromine (Br₂) typically proceeds via a cyclic bromonium ion intermediate. chemtube3d.comlibretexts.org The subsequent attack by a bromide ion (Br⁻) leads to the formation of a dibrominated product. To achieve the desired 2-bromo-1-butene structure, a selective monobromination followed by elimination of HBr would be necessary. This can often be achieved using specific brominating agents and reaction conditions.

Table 2: Common Reagents for Electrophilic Bromination of Alkenes

| Reagent | Typical Solvent | Key Features |

|---|---|---|

| Bromine (Br₂) | Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂) | Standard reagent, can lead to dibromination. libretexts.org |

| N-Bromosuccinimide (NBS) | Dimethyl sulfoxide (B87167) (DMSO), Water | Provides a low, steady concentration of Br₂, useful for selective bromination. |

| Pyridinium tribromide | Tetrahydrofuran (THF), Acetic acid | A solid, safer alternative to liquid bromine. |

The choice of brominating agent and conditions is critical to control the regioselectivity and avoid unwanted side reactions. docbrown.info

Nucleophilic substitution reactions are fundamental in organic synthesis and can be applied to build the carbon skeleton of the target molecule.

Nucleophilic Aromatic Substitution (SNAr): While chlorobenzene (B131634) itself is generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups can activate the ring for SNAr reactions. wikipedia.orgchemistrysteps.comlibretexts.org However, the chloro-substituent in the target molecule is not in a position that is highly activated for substitution, making this approach less direct for forming the aryl-alkenyl bond. Instead, SNAr might be used in the synthesis of more complex precursors if required. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. pressbooks.publibretexts.org

Aliphatic Nucleophilic Substitution (SN1/SN2): A more plausible application of nucleophilic substitution would be in constructing the butene chain. For example, a Grignard reagent derived from 4-chlorobromobenzene could act as a nucleophile, attacking an electrophilic four-carbon chain containing a suitable leaving group to form the C-C bond.

Alkylation and Condensation Reactions with Carbonyl Precursors

The synthesis of butene derivatives, such as this compound, can be conceptually approached through alkylation and condensation reactions involving carbonyl precursors. These methods are foundational in organic synthesis for constructing carbon-carbon bonds. organic-chemistry.orglibretexts.org

One plausible, albeit indirect, pathway informed by the synthesis of related butenes involves the alkylation of a suitable ketone. For instance, the α-alkylation of a ketone with a primary alcohol can be achieved using a recyclable palladium catalyst. organic-chemistry.org In a hypothetical application to the target molecule, a precursor like 1-(4-chlorophenyl)propan-2-one could potentially be alkylated.

Condensation reactions, such as the aldol (B89426) or Claisen reactions, are also pivotal in forming carbon-carbon bonds. libretexts.org These reactions typically involve the reaction of an enolate with a carbonyl compound. libretexts.org For example, a mixed aldol reaction between a ketone and an aldehyde could theoretically construct the carbon backbone, which would then require subsequent modification to introduce the bromo group.

A related synthetic approach described in the literature is the synthesis of 4-bromo-1-(4-chlorophenyl)-2,2-dimethyl-3-butanone. This is achieved by the dropwise addition of bromine to 1-(4-chlorophenyl)-2,2-dimethyl-3-butanone in chloroform (B151607) at room temperature. prepchem.com Although this produces a different isomer, it highlights the use of carbonyl compounds as precursors for brominated structures.

Rearrangement-Based Syntheses

Rearrangement reactions offer an alternative and often elegant approach to synthesizing complex molecules by reorganizing the carbon skeleton of a precursor. While direct examples for this compound are not prominent, analogous rearrangements in related systems provide valuable insights.

For instance, the Beckmann rearrangement transforms an oxime into an amide or nitrile, which can be a key step in a multi-step synthesis. masterorganicchemistry.com An oxime derived from a ketone precursor could undergo rearrangement, followed by further transformations to yield the desired butene structure. The key step involves converting the oxime's oxygen into a good leaving group, which then initiates an alkyl or hydride shift. masterorganicchemistry.com

Another relevant rearrangement is the base-assisted carbon-Claisen rearrangement, which has been studied for compounds like 4-phenyl-1-butene. acs.org This type of sigmatropic rearrangement can be a powerful tool for forming carbon-carbon bonds and establishing specific connectivity within a molecule.

While not a rearrangement in the classical sense, the synthesis of alkenes from ketones via arylsulphonylhydrazones represents a transformation that alters the carbon framework. researchgate.net This method involves the reaction of a ketone with toluene-p-sulphonylhydrazone and an organolithium reagent to produce an alkene, often with high regioselectivity. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Selectivity and Yield

The efficiency of synthetic routes is critically dependent on the optimization of reaction parameters. Catalyst choice, solvent, and temperature play crucial roles in directing the reaction towards the desired product, enhancing yield, and improving selectivity.

Role of Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. youtube.com This is particularly relevant for alkylation reactions where an inorganic base is used. acsgcipr.org PTC can lead to increased reaction rates, higher yields, and the use of more environmentally benign solvents and bases. acsgcipr.orgcrdeepjournal.org

In the context of synthesizing butene derivatives, PTC could be employed in an alkylation step. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactive anion from the aqueous phase to the organic phase where it can react with the organic substrate. youtube.com This methodology is known to be highly effective for various alkylation reactions, including C-, N-, O-, and S-alkylations. crdeepjournal.org The efficiency of the PTC system can be fine-tuned by selecting the appropriate catalyst, with parameters like the total number of carbons (C#) and the "q-value" being used to predict catalyst performance. acsgcipr.org

Solvent Effects and Temperature Control in Reaction Pathways

The choice of solvent can significantly influence the outcome of a reaction by affecting reactant solubility, transition state stabilization, and reaction rates. For instance, in bromination reactions, polar aprotic solvents like DMF may enhance efficiency. In photocatalyzed reactions for the synthesis of fluorinated butenes, solvents such as ethyl acetate (B1210297) have been shown to be optimal, while more polar solvents like acetonitrile (B52724) can be detrimental to the reaction efficiency. acs.org

Temperature control is another critical factor. Maintaining a low temperature, for example between 0–5°C during bromination, can suppress the formation of undesired diastereomers. Conversely, some reactions, like certain nickel-catalyzed coupling reactions, may require elevated temperatures to proceed efficiently. acs.org The stability of intermediates and catalysts can also be temperature-dependent, necessitating careful optimization of the reaction temperature. acs.org

The following table illustrates the effect of different solvents on the yield of a photocatalyzed reaction for the formation of a related N–SF5 azetidine, highlighting the importance of solvent selection.

| Solvent | Yield (%) |

| Ethyl Acetate | 76 |

| THF | 51 |

| Toluene | 41 |

| DCM | 35 |

| Acetonitrile | 12 |

| i-PrOH or DMSO | 0 |

| Data derived from a study on the formation of N–SF5 azetidines under photocatalysis, demonstrating the significant impact of solvent choice on reaction yield. acs.org |

Stereochemical Control in the Synthesis of this compound and its Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis, as it profoundly influences the properties and biological activity of a compound. rijournals.comresearchgate.net Achieving control over the stereochemical outcome of a reaction is a significant challenge and a major focus of modern synthetic chemistry. researchgate.net

For a molecule like this compound, which has a stereocenter at the carbon bearing the bromine atom, controlling the stereochemistry would involve the synthesis of a single enantiomer. Strategies to achieve this include asymmetric synthesis using chiral catalysts, chiral auxiliaries, or substrate-controlled methods. rijournals.comyoutube.com

Chiral catalysts, for instance, can promote the formation of one enantiomer over the other. researchgate.net Chiral auxiliaries are temporary functional groups that are attached to the substrate to direct the stereochemical course of a reaction and are subsequently removed. researchgate.netyoutube.com Substrate-based stereochemical control relies on existing stereocenters within the molecule to influence the formation of new ones. youtube.com

In the synthesis of halogenated natural products, stereospecific reactions like S_N2 displacements and stereoselective reactions such as alkene halogenation are commonly employed to control stereochemistry. nih.gov The development of stereodivergent methods, which allow for the selective synthesis of any stereoisomer of a product, represents a significant advancement in this field. researchgate.net

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2 Bromo 4 4 Chlorophenyl 1 Butene

Reactivity of the Vinylic Bromine Substituent

The bromine atom attached to the sp2-hybridized carbon of the double bond exhibits unique reactivity, differing significantly from its alkyl halide counterparts.

Nucleophilic Substitution Reactions (e.g., SN1, SN2, SN2')

Vinylic halides, such as 2-Bromo-4-(4-chlorophenyl)-1-butene, are generally unreactive towards standard SN1 and SN2 nucleophilic substitution reactions.

SN1 Reactions: The formation of a vinylic cation intermediate, which would be required for an SN1 pathway, is energetically unfavorable. quora.comvaia.com This instability arises from the positive charge residing on an sp-hybridized carbon, which is highly unstable. youtube.com Consequently, the SN1 mechanism is not a viable pathway for this compound.

SN2 Reactions: The SN2 pathway is also hindered for several reasons. Backside attack by a nucleophile is sterically blocked by the electron cloud of the double bond and the planar geometry of the alkene. quora.comvaia.comyoutube.com Furthermore, the C-Br bond in a vinylic halide is stronger than in an alkyl halide due to the sp2 hybridization of the carbon, making it more difficult to break. quora.com

SN2' Reactions: While direct substitution at the vinylic carbon is disfavored, an SN2' (allylic substitution) mechanism could be considered. However, this would require the nucleophile to attack the terminal carbon of the double bond, leading to a shift of the double bond and expulsion of the bromide ion. The feasibility of this pathway would depend on the specific nucleophile and reaction conditions.

Reductive Elimination and Dehalogenation Processes

Vinylic halides can undergo elimination reactions, though often under more forcing conditions than their alkyl halide analogs.

Dehydrohalogenation: Treatment with a strong base can induce dehydrohalogenation, where the bromine atom and a hydrogen atom from an adjacent carbon are removed to form an alkyne. fiveable.mebritannica.com In the case of this compound, this would lead to the formation of 4-(4-chlorophenyl)-1-butyne. This reaction typically requires a very strong base, such as sodium amide (NaNH₂). britannica.com

Dehalogenation: Reductive dehalogenation can be achieved using various reagents, such as zinc metal. acs.org This process would remove the bromine atom, resulting in the formation of 4-(4-chlorophenyl)-1-butene.

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition and transformation reactions typical of alkenes.

Electrophilic Addition Reactions (e.g., hydrohalogenation, hydration)

The electron-rich pi bond of the alkene can act as a nucleophile, attacking electrophiles.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule. quora.commasterorganicchemistry.compressbooks.pub The hydrogen atom adds to the terminal carbon (C1), which has more hydrogen atoms, and the halide adds to the more substituted internal carbon (C2). quora.commasterorganicchemistry.com This proceeds through a carbocation intermediate, with the more stable secondary carbocation being formed at C2. masterorganicchemistry.compressbooks.pub

Hydration: The acid-catalyzed addition of water across the double bond also follows Markovnikov's rule, yielding an alcohol. youtube.comlibretexts.orgkhanacademy.orgmasterorganicchemistry.com The reaction is initiated by protonation of the alkene to form the more stable carbocation, which is then attacked by water. libretexts.orgmasterorganicchemistry.com This would result in the formation of 2-bromo-4-(4-chlorophenyl)butan-2-ol. Anti-Markovnikov hydration to produce the primary alcohol is also possible using specific methods, such as those employing titanium oxide photocatalysis. researchgate.net

| Reaction | Reagents | Major Product | Regioselectivity |

| Hydrohalogenation | HBr | 2,2-Dibromo-4-(4-chlorophenyl)butane | Markovnikov |

| Hydration (Acid-Catalyzed) | H₂O, H⁺ | 2-Bromo-4-(4-chlorophenyl)butan-2-ol | Markovnikov |

Oxidation Reactions (e.g., epoxidation, dihydroxylation)

The double bond can be oxidized to form epoxides or diols.

Epoxidation: Terminal alkenes can be converted to epoxides using various oxidizing agents. nih.govnih.gov Peroxy acids are common reagents for this transformation. Metal-free methods, such as using polydioxirane (PDOX), have also been developed for the selective epoxidation of terminal alkenes under mild conditions. nih.govroyalsocietypublishing.org Enzymatic epoxidation using peroxygenases offers a green alternative. nih.gov Another approach involves using molecular oxygen in the presence of an aldehyde like 2-ethyl hexanal. acs.org The product of epoxidation of this compound would be 2-(2-bromo-4-(4-chlorophenyl)ethyl)oxirane.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved through syn- or anti-dihydroxylation. libretexts.org Syn-dihydroxylation, yielding a diol with both hydroxyl groups on the same side of the original double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgwikipedia.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols using a catalytic amount of OsO₄ with a chiral ligand. wikipedia.orgnih.gov Anti-dihydroxylation is typically achieved through a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. libretexts.org

| Oxidation Reaction | Typical Reagents | Product Type | Stereochemistry |

| Epoxidation | m-CPBA, PDOX | Epoxide | N/A |

| Syn-Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | Vicinal Diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti-addition |

Cross-Coupling Reactions (e.g., involving the carbon-carbon double bond)

While the vinylic bromide is a potential site for cross-coupling, the terminal alkene itself can also participate in such reactions. These reactions often involve transition metal catalysts like palladium, nickel, or iridium. nih.govhznu.edu.cnlibretexts.org For instance, iridium-catalyzed cross-coupling reactions between alkenes and alkynes have been developed to produce conjugated dienes. hznu.edu.cn Gold-catalyzed carboaminations, carboalkoxylations, and carbolactonizations of terminal alkenes followed by oxidative cross-couplings with aryl boronic acids have also been reported. acs.org The specific products would depend on the coupling partner and the catalytic system employed.

Olefin Metathesis and Polymerization Potential

The structure of this compound, featuring a terminal alkene, suggests its potential as a substrate in olefin metathesis reactions. Olefin metathesis is a powerful class of reactions that enables the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by transition metal complexes of ruthenium, molybdenum, or tungsten. organic-chemistry.orglibretexts.org The specific reactivity of this compound would likely be explored via cross-metathesis and polymerization pathways.

Cross-Metathesis (CM): In cross-metathesis, the terminal alkene of this compound could react with another olefin to create new, substituted alkenes. The reaction's equilibrium is often driven by the formation of a volatile byproduct, such as ethylene (B1197577), when reacting with another terminal alkene. organic-chemistry.org However, the presence of a vinyl bromide presents a challenge. While vinyl halides can participate in metathesis, they are often less reactive and can lead to catalyst decomposition. acs.orgacs.org Specialized catalysts, such as second-generation Grubbs or Hoveyda-Grubbs catalysts, which exhibit greater stability and functional group tolerance, would be required to achieve efficient cross-metathesis. acs.orgharvard.edu

Polymerization: The polymerization potential of this compound can be considered through two primary mechanisms:

Acyclic Diene Metathesis (ADMET) Polymerization: If a comonomer containing a second terminal alkene were introduced, ADMET polymerization could be possible. ADMET is a step-growth condensation polymerization that connects monomers through newly formed double bonds, releasing ethylene gas. wikipedia.orgmdpi.com The resulting polymer would feature the 4-(4-chlorophenyl)ethyl substituent and the bromine atom periodically along the polyalkene backbone. The properties of such a polymer would be influenced by the stereochemistry (cis/trans) of the newly formed double bonds, which is dependent on the catalyst and reaction conditions. wikipedia.org

Vinyl Polymerization: The vinyl bromide moiety itself can potentially undergo polymerization, analogous to the industrial production of polyvinyl chloride (PVC) from vinyl chloride. wikipedia.orgwikipedia.org This typically proceeds via a free-radical mechanism initiated by peroxides or other radical initiators. wikipedia.org The resulting polymer would have a saturated alkane backbone with pendant -(CH2)2-(C6H4Cl) and -Br groups on alternating carbons. The bulky nature of the 4-(4-chlorophenyl)ethyl side group might sterically hinder the polymerization process, potentially resulting in lower molecular weight polymers compared to simpler vinyl halides. wikipedia.org

Table 1: Overview of Relevant Olefin Metathesis Catalysts

| Catalyst Type | Common Examples | Key Characteristics | Potential Application for Target Compound |

|---|---|---|---|

| Grubbs Catalysts | Grubbs 1st & 2nd Generation | High tolerance for various functional groups, stable in air and moisture. harvard.edu | Cross-Metathesis, ADMET Polymerization. organic-chemistry.org |

| Schrock Catalysts | Mo- or W-based alkylidenes | Highly active, effective for sterically demanding substrates, but sensitive to air and moisture. libretexts.org | May offer higher reactivity but requires stringent reaction conditions. |

| Hoveyda-Grubbs Catalysts | 2nd Generation Hoveyda-Grubbs | High stability, catalyst can be recycled. acs.org | Favorable for achieving higher yields and catalyst turnover in CM or ADMET. acs.org |

Reactivity of the 4-Chlorophenyl Group and its Influence on Overall Reactivity

The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions—the position at which a new substituent adds—is determined by the combined influence of the two existing substituents: the chloro group and the 2-bromobut-1-en-4-yl side chain.

Chloro Group: Halogens are deactivating yet ortho-, para-directing substituents. pressbooks.pubunizin.org

Alkyl Group: The butenyl side chain acts as an alkyl group, which is an activating and ortho-, para-directing substituent. pressbooks.pubminia.edu.eg

The positions ortho to the chloro group are C3 and C5, and the para position is occupied by the alkyl chain. The positions ortho to the alkyl group are C3 and C5, and the para position is occupied by the chlorine atom. Therefore, both groups direct incoming electrophiles to the same positions: C3 and C5.

When multiple substituents are present, the most strongly activating group typically controls the position of substitution. ualberta.ca In this case, the alkyl group is activating while the chloro group is deactivating. Consequently, electrophilic attack will be predominantly directed to the positions ortho to the alkyl group (and meta to the chloro group), namely C3 and C5. Steric hindrance from the relatively bulky side chain might slightly favor substitution at the C3 position over the C5 position, though a mixture of isomers is expected.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent on Ring | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Cl (Chloro) | Halogen | Weakly Deactivating pressbooks.pub | ortho, para unizin.org |

| -R (Alkyl) | Alkyl | Weakly Activating minia.edu.eg | ortho, para pressbooks.pub |

Inductive Effect: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). libretexts.orgopenstax.org This effect pulls electron density away from the aromatic ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. This deactivating effect slows down the rate of EAS reactions. openstax.orglibretexts.org

The alkyl side chain has an electron-donating inductive effect (+I), which slightly activates the ring by increasing its electron density, thereby increasing the rate of EAS relative to an unsubstituted ring. minia.edu.eg

Cascade and Rearrangement Reactions

The multifunctional nature of this compound makes it a potential candidate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.orgnumberanalytics.com The vinyl bromide is a key functional group for initiating such sequences, particularly through palladium-catalyzed cross-coupling reactions.

A hypothetical cascade could be initiated by a Heck reaction . wikipedia.orgorganic-chemistry.org In the presence of a palladium catalyst and a base, the vinyl bromide could couple with an alkene. If the coupling partner contains another reactive moiety, a subsequent intramolecular reaction could occur. For instance, coupling with an appropriately positioned alcohol or amine could be followed by an intramolecular cyclization onto the newly formed double bond.

Similarly, a Suzuki coupling reaction between the vinyl bromide and an organoboron reagent could form a new C-C bond. wikipedia.orgfishersci.co.ukyoutube.com If the boronic acid contains a nucleophilic group, this could set the stage for a subsequent intramolecular cyclization, leading to complex polycyclic structures. Tandem reactions where an alkene is generated in situ via elimination followed by a Heck coupling have been reported, suggesting a potential pathway starting from a related saturated halide. rsc.org

Rearrangement reactions , which involve the migration of an atom or group within a molecule, are also conceivable under certain conditions. wikipedia.org While the parent structure is stable, reactions that proceed through carbocation intermediates could be accompanied by rearrangements. masterorganicchemistry.com For example, a Friedel-Crafts alkylation on the aromatic ring using a long-chain alkyl halide could lead to a primary carbocation that rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before substitution occurs. libretexts.org However, rearrangements involving the butenyl skeleton itself would require specific, often high-energy, conditions or the formation of unstable intermediates not typically encountered under standard transformations. doi.org

Mechanistic Investigations and Reaction Dynamics of 2 Bromo 4 4 Chlorophenyl 1 Butene Transformations

Mechanistic Pathways of Key Synthetic Transformations

The synthetic utility of 2-bromo-4-(4-chlorophenyl)-1-butene is rooted in its ability to undergo a range of reactions, primarily at the carbon-carbon double bond and the carbon-bromine bond.

While ionic mechanisms are more common for this substrate, dehalogenation can proceed via a radical pathway under specific conditions, such as the use of radical initiators. A plausible route for dehalogenation could involve the homolytic cleavage of the carbon-bromine bond to form a vinyl radical. This is a high-energy process and typically requires significant energy input. For instance, a stepwise reaction involving the homolytic cleavage of a C-N bond in a related system was found to have a high activation enthalpy of 50.5 kcal/mol. acs.org

Ionic mechanisms are predominant in the reactions of this compound, particularly in addition and substitution reactions. The electron-rich double bond is susceptible to electrophilic attack, while the bromine atom can act as a leaving group in nucleophilic substitution reactions.

Electrophilic Addition: The reaction of the double bond with an electrophile, such as a halogen, proceeds through a cyclic halonium ion intermediate. uobasrah.edu.iqlibretexts.org For example, in the presence of bromine (Br₂), the π electrons of the alkene attack one of the bromine atoms, leading to the formation of a cyclic bromonium ion and a bromide ion. libretexts.orgweebly.com The subsequent attack of the bromide ion on one of the carbons of the cyclic intermediate occurs via an anti-addition, resulting in a vicinal dihalide. uobasrah.edu.iqlibretexts.org The polarization of the bromine molecule is induced by the electron density of the π bond as it approaches the alkene. libretexts.orgweebly.com

Nucleophilic Substitution: The bromine atom in this compound can be displaced by a nucleophile. These reactions typically follow an S(_N)2 mechanism, especially with strong nucleophiles. The rate of substitution is influenced by the strength of the carbon-halogen bond. chemistrystudent.com

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point on the reaction coordinate, and its structure and energy determine the reaction rate. orgoreview.com For the reactions of this compound, computational methods like Density Functional Theory (DFT) can be employed to analyze the transition states and reaction energetics. mdpi.com

In electrophilic addition reactions, the formation of the cyclic bromonium ion is the rate-determining step. The transition state for this step involves the partial formation of bonds between the alkene carbons and the electrophile, and the partial breaking of the double bond. orgoreview.com For a related retro-ene reaction, the activation energy was calculated to be 4.5 kcal/mol (CBS-QB3), indicating a relatively low energy barrier for a concerted process. acs.org

The stability of carbocation intermediates, if formed, also plays a crucial role. More substituted carbocations are generally more stable due to the positive inductive effect of neighboring alkyl groups. chemistrystudent.com

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysts can significantly alter the reaction mechanism and improve selectivity. In the context of transformations involving aryl halides, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are of great importance. mdpi.comnih.gov

For instance, a Pd-catalyzed Suzuki cross-coupling reaction of a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various phenyl boronic acids has been reported to proceed in moderate to good yields. mdpi.comnih.gov The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of a new carbon-carbon bond with high selectivity. Supramolecular catalysts can also influence stereoselectivity by encapsulating reactants and favoring specific attack trajectories. researchgate.net

| Catalyst System | Reaction Type | Effect on Selectivity |

| Palladium complexes | Suzuki Cross-Coupling | High selectivity for C-C bond formation. mdpi.comnih.gov |

| [Ga₄L₆]¹²⁻ | Nucleophilic Substitution | Alters stereochemical outcome from inversion to retention. researchgate.net |

| Brønsted Acid | Nucleophilic Substitution | Promotes classical S(_N)2 mechanism with inversion of stereochemistry. researchgate.net |

Solvent Effects on Reaction Dynamics

The choice of solvent can have a profound impact on reaction rates and mechanisms. Polar aprotic solvents, for example, are known to enhance the efficiency of certain reactions. In reactions that involve the formation of ionic intermediates, polar solvents can stabilize these charged species, thereby lowering the activation energy.

For instance, in nucleophilic substitution reactions, polar solvents can solvate the leaving group and the nucleophile, influencing the reaction rate. The use of a solvent mixture like dioxane/H₂O is common in Suzuki cross-coupling reactions. nih.gov

Investigation of Ground State and Excited State Reaction Dynamics

The study of reaction dynamics provides insights into the time evolution of a chemical reaction. While most reactions of this compound occur on the ground electronic state, photochemical reactions can proceed via excited states.

Ab initio molecular dynamics simulations can be used to study both ground and excited state dynamics. acmm.nl In an excited state reaction, the molecule, upon absorption of light, is promoted to an excited electronic state. The reaction then proceeds on the excited state potential energy surface. The dynamics can involve rapid evolution towards conical intersections, where the excited and ground state surfaces cross, leading to relaxation back to the ground state. miami.edu

Frontier Molecular Orbital (FMO) analysis, often performed using DFT, can provide insights into the reactivity of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic data for the compound this compound. Detailed experimental and analytical information, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, is not sufficiently documented in accessible records to generate a thorough and scientifically accurate article as requested.

The structural elucidation of a chemical compound relies heavily on empirical data obtained from various spectroscopic techniques. For this compound, the specific chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, as well as the characteristic vibrational frequencies in Fourier Transform Infrared (FTIR) and Raman spectra, are not reported in the searched scientific literature. Consequently, a detailed analysis and the creation of corresponding data tables for each of the specified subsections is not possible at this time.

While information on related compounds or derivatives containing similar structural motifs, such as a chlorophenyl group, may exist, the strict requirement to focus solely on this compound prevents the inclusion of such data. The unique electronic and steric environment of the target molecule means that data from analogues cannot be used to accurately represent its spectroscopic properties.

Therefore, the advanced spectroscopic characterization and structural elucidation of this compound, as outlined in the requested article structure, cannot be provided due to the absence of the necessary primary scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 4 Chlorophenyl 1 Butene and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis.

Normal Coordinate Analysis (NCA) for Detailed Vibrational Assignmentspcmc.ac.in

Normal Coordinate Analysis (NCA) is a powerful theoretical method used to understand and assign the vibrational modes observed in infrared (IR) and Raman spectroscopy. This analysis involves calculating the fundamental vibrational frequencies of a molecule, the form of these vibrations, and the potential energy distribution among them. researchgate.netnist.govacs.org

For a molecule like 2-Bromo-4-(4-chlorophenyl)-1-butene, a complete vibrational assignment from experimental spectra alone is challenging due to its low symmetry and the large number of vibrational degrees of freedom (3N-6, where N is the number of atoms). NCA, often performed in conjunction with quantum chemical calculations such as Density Functional Theory (DFT), provides a systematic way to assign the observed spectral bands to specific molecular motions. libretexts.org

The process involves constructing a force field, which describes the potential energy of the molecule as a function of the displacement of its atoms. The vibrational frequencies are then obtained by solving the secular equation, which relates the kinetic and potential energy matrices of the molecule. libretexts.org The resulting normal modes are delocalized motions that can be described by the in-phase or out-of-phase stretching, bending, and torsional motions of different chemical bonds and functional groups within the molecule.

A representative table of expected vibrational modes and their approximate frequency ranges for this compound, based on characteristic group frequencies, is presented below. NCA would provide a more precise assignment and detail the extent of coupling between these modes.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|---|

| ν(C-H) | Aromatic Ring | 3100 - 3000 | Stretching of Carbon-Hydrogen bonds on the phenyl ring. |

| ν(C-H) | Vinyl Group | 3080 - 3010 | Stretching of Carbon-Hydrogen bonds on the C=C double bond. |

| ν(C=C) | Aromatic Ring | 1600 - 1450 | Stretching of Carbon-Carbon double bonds within the phenyl ring. |

| ν(C=C) | Vinyl Group | 1650 - 1630 | Stretching of the terminal Carbon-Carbon double bond. |

| δ(CH₂) | Alkyl Chain | 1470 - 1430 | Bending (scissoring) motion of the methylene group. |

| ν(C-Cl) | Chlorophenyl | 1100 - 1000 | Stretching of the Carbon-Chlorine bond. |

| ν(C-Br) | Bromoalkene | 650 - 550 | Stretching of the Carbon-Bromine bond. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisslideshare.netlibretexts.org

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₀BrCl.

The molecular weight can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). The presence of bromine and chlorine isotopes leads to a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edu This results in a cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺.

Upon electron impact ionization, the molecule undergoes fragmentation, providing valuable structural information. For alkyl-aromatic halides, common fragmentation pathways include cleavage of the carbon-halogen bond and benzylic cleavage. slideshare.netyoutube.com

Key expected fragmentation patterns for this compound include:

Loss of a bromine radical (•Br): This is a common fragmentation for alkyl bromides, leading to a cation. youtube.com

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond from the aromatic ring.

Benzylic cleavage: Fission of the C-C bond beta to the aromatic ring, leading to the formation of a stable chlorotropylium or related benzyl cation.

Loss of the chlorophenyl group: Cleavage resulting in a C₄H₄Br⁺ fragment.

Allylic cleavage: Cleavage of the bond beta to the double bond, which can lead to a stabilized allylic cation. slideshare.net

The predicted molecular ion peaks and major fragments are detailed in the table below.

| m/z (mass-to-charge ratio) | Ion/Fragment Formula | Description |

|---|---|---|

| 244/246/248 | [C₁₀H₁₀⁷⁹Br³⁵Cl]⁺ / [C₁₀H₁₀⁸¹Br³⁵Cl]⁺ & [C₁₀H₁₀⁷⁹Br³⁷Cl]⁺ / [C₁₀H₁₀⁸¹Br³⁷Cl]⁺ | Molecular Ion (M⁺) cluster, showing characteristic isotopic pattern for Br and Cl. |

| 165/167 | [C₁₀H₁₀³⁵Cl]⁺ / [C₁₀H₁₀³⁷Cl]⁺ | Fragment from loss of Br radical. |

| 209/211 | [C₁₀H₁₀⁷⁹Br]⁺ / [C₁₀H₁₀⁸¹Br]⁺ | Fragment from loss of Cl radical. |

| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Chlorophenyl cation. |

| 125/127 | [C₄H₄⁷⁹Br]⁺ / [C₄H₄⁸¹Br]⁺ | Fragment from loss of the chlorophenyl group. |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Propertiesbiointerfaceresearch.comnist.gov

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The chromophores in this compound are the chlorophenyl group and the carbon-carbon double bond (vinyl group), which form a conjugated system analogous to a substituted styrene. uwosh.edu

The UV spectrum of benzene (B151609) shows characteristic absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 256 nm. quimicaorganica.org When substituents are added to the benzene ring, these bands can shift in wavelength (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect). spcmc.ac.inup.ac.za

For this compound, the key electronic transitions are π → π* transitions associated with the aromatic ring and the vinyl group. The chlorine atom, being an auxochrome with non-bonding electrons, can interact with the π-system of the ring, typically causing a bathochromic (red) shift of the primary absorption bands. spcmc.ac.incdnsciencepub.com The conjugation of the vinyl group with the phenyl ring, as in styrene, also leads to a significant red shift compared to isolated chromophores. The UV spectrum of styrene, for instance, shows a strong absorption peak around 245-250 nm. uwosh.edu

The expected UV-Vis absorption data for this compound would likely show a primary absorption band shifted to a longer wavelength compared to benzene, due to the combined effects of the chloro and the bromo-butenyl substituents.

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π | Aromatic Ring (Primary Band) |

| ~250-280 | π → π | Conjugated Phenyl-Vinyl System (Secondary Band) |

X-ray Diffraction (XRD) for Solid-State Structural Determination of Crystalline Derivativesyoutube.comnist.govresearchgate.net

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edu While this compound itself may not be a crystalline solid at room temperature, its crystalline derivatives can be synthesized and analyzed. This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. carleton.edunih.gov

The analysis begins by growing a suitable single crystal of a derivative. This crystal is then exposed to a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. carleton.edu

From an XRD study of a crystalline derivative, one can obtain precise structural parameters. For example, a study on a crystalline derivative of a chlorophenyl compound would reveal the crystal system (e.g., monoclinic, triclinic), the space group, and the exact dimensions of the unit cell (a, b, c, α, β, γ). iucr.orgnih.govdcu.ie It would also confirm the molecular geometry, including the planarity of the phenyl ring, the conformation of the butene chain, and precise measurements of all bond lengths and angles. biointerfaceresearch.comresearchgate.net

The table below presents hypothetical but representative crystallographic data that could be obtained for a crystalline derivative of this compound.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.56 | Unit cell dimension along the a-axis. |

| b (Å) | 10.21 | Unit cell dimension along the b-axis. |

| c (Å) | 14.35 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 1245 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 2 Bromo 4 4 Chlorophenyl 1 Butene

Quantum Chemical Methodologies for Geometry Optimization and Energy Calculations.

The foundation of any theoretical investigation into a molecule's properties lies in the accurate determination of its three-dimensional structure and corresponding energy. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule.

Density Functional Theory (DFT) Approaches and Functional Selection (e.g., B3LYP).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation.

Among the plethora of available functionals, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely employed for studies of organic molecules. researchgate.net It combines the strengths of both Hartree-Fock theory and DFT, offering a robust and reliable method for predicting molecular geometries and energies. For a molecule like 2-Bromo-4-(4-chlorophenyl)-1-butene, the B3LYP functional would be a suitable choice to model the electronic environment arising from the interplay of the alkene, bromo, and chlorophenyl moieties.

Basis Set Selection and Convergence Studies (e.g., 6-31+G(d), 6-311++G(d,p)).

The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally yield more accurate results, but at a higher computational expense.

For a molecule containing elements like bromine and chlorine, it is crucial to use basis sets that can adequately describe the electron distribution around these heavier atoms. Pople-style basis sets are commonly used, with 6-31G(d) being a popular starting point. To improve accuracy, polarization functions (d) are added to allow for non-spherical electron distribution, and diffuse functions (+) are included to better describe weakly bound electrons.

For more precise calculations on this compound, a larger basis set such as 6-311++G(d,p) would be preferable. mdpi.comresearchgate.netnih.gov This triple-zeta basis set provides a more accurate representation of the core and valence electrons and includes diffuse functions on all atoms (++) as well as polarization functions on both heavy atoms (d) and hydrogen atoms (p). Convergence studies, where calculations are performed with increasingly larger basis sets, would be necessary to ensure that the calculated properties are not significantly dependent on the basis set choice.

Analysis of Electronic Properties and Reactivity Descriptors.

Once the optimized geometry and electronic energy of this compound are obtained, a wealth of information regarding its electronic properties and reactivity can be extracted.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies, orbital visualization).

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For this compound, the HOMO would likely be localized on the π-system of the butene and the chlorophenyl ring, which are the most electron-rich regions. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the carbon-bromine bond and the π* orbitals of the aromatic ring and the double bond. Visualization of these orbitals provides a clear picture of where the molecule is most likely to react.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the C=C double bond and the chlorophenyl ring. |

| LUMO | -1.2 | Distributed over the C-Br antibonding orbital and the π* system. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comresearchgate.netirjweb.com The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the chlorine and bromine atoms due to their high electronegativity, and also above and below the plane of the C=C double bond and the aromatic ring due to the π-electron clouds. Positive potential would be expected around the hydrogen atoms. This analysis helps in identifying the preferred sites for intermolecular interactions and chemical reactions.

Global and Local Reactivity Descriptors (e.g., chemical hardness, electronic chemical potential, electrophilicity, nucleophilicity indices).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A higher value of chemical hardness indicates greater stability.

Electronic Chemical Potential (μ) represents the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive atoms or functional groups within the molecule for both nucleophilic and electrophilic attacks.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.65 | Suggests moderate stability. |

| Electronic Chemical Potential (μ) | -3.85 | Indicates a moderate tendency to donate electrons. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar compounds.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular delocalization within a molecule. This analysis provides insights into the donor-acceptor interactions between filled and unfilled orbitals, quantifying the stabilization energies associated with these interactions. For this compound, an NBO analysis would reveal the nature of electron delocalization between the phenyl ring, the butene chain, and the halogen substituents.

No specific NBO analysis data for this compound was found in the searched scientific literature.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound.

Theoretical Vibrational Frequencies (IR and Raman) and Intensity Profiles

Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational modes of a molecule. These predicted spectra are valuable for interpreting experimental data and assigning specific vibrational frequencies to the corresponding functional groups and molecular motions within this compound.

Specific theoretical vibrational frequency data for this compound are not available in the public domain.

Computed NMR Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing valuable information for assigning peaks in experimental NMR spectra to specific atoms within the molecular structure of this compound.

Publicly available computed ¹H and ¹³C NMR chemical shift data for this compound could not be located.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals and the nature of the excited states of this compound.

No specific TD-DFT analysis of the electronic absorption spectra for this compound was found in the reviewed literature.

Investigation of Non-linear Optical (NLO) Properties

Computational studies are instrumental in predicting the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. Such studies on this compound would involve calculating properties like polarizability and hyperpolarizability to assess its potential as an NLO material.

There are no available computational studies on the non-linear optical properties of this compound in the scientific literature.

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the analysis of reaction coordinates. For this compound, such studies could elucidate the pathways of its potential reactions, providing insights into its reactivity and stability.

No computational studies on the reaction mechanisms and pathways of this compound were identified in the conducted literature search.

Advanced Applications in Organic Synthesis and Material Sciences Utilizing 2 Bromo 4 4 Chlorophenyl 1 Butene

Strategic Building Block for Complex Molecule Synthesis

The unique structure of 2-Bromo-4-(4-chlorophenyl)-1-butene, which combines an alkenyl halide with an aryl halide precursor, makes it an ideal starting point for the synthesis of intricate organic molecules. Its utility stems from the ability of its functional groups to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse and complex scaffolds.

Heterocyclic compounds are fundamental to medicinal and agricultural chemistry. nih.govmdpi.com The vinyl bromide moiety of this compound is a key functional group for palladium-catalyzed cross-coupling reactions, which are powerful tools for ring construction. Intramolecular Heck reactions, for instance, can be employed to form new carbon-carbon bonds, leading to the cyclization of appropriately designed precursors into various heterocyclic systems. liverpool.ac.uk

Furthermore, the vinyl bromide can be converted into other functional groups that facilitate cyclization. For example, its conversion to an organometallic species followed by reaction with an internal electrophile can lead to the formation of five- or six-membered rings. The 4-chlorophenyl group can also participate in cyclization through C-H activation strategies, catalyzed by metals like rhodium, to create fused aromatic systems. rsc.org This dual reactivity allows for the design of synthetic routes to a range of important heterocyclic cores.

| Potential Heterocyclic Scaffold | Plausible Synthetic Strategy | Key Reaction Type |

| Indole Derivatives | Functionalization of the aryl ring with an amine, followed by intramolecular Heck cyclization involving the vinyl bromide. | Palladium-Catalyzed Cyclization |

| Quinoline Derivatives | Elaboration of the butene chain and subsequent cyclization onto the chlorophenyl ring via Friedel-Crafts type reactions. | Electrophilic Aromatic Substitution |

| Fused Pyrazoles | Coupling with a hydrazine derivative followed by intramolecular C-H activation/cyclization onto the aryl ring. | Rhodium-Catalyzed C-H Activation |

| Benzofurans/Benzothiophenes | Introduction of a hydroxyl or thiol group ortho to the butene chain on the ring, followed by intramolecular nucleophilic substitution. | Nucleophilic Cyclization |

Macrocycles are of increasing importance in drug discovery due to their ability to offer a unique combination of conformational rigidity and flexibility. drughunter.com The synthesis of these large ring structures is a significant challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

This compound is a valuable precursor for macrocyclization, primarily through palladium-catalyzed methods like the intramolecular Heck reaction. nih.gov In a typical strategy, the molecule would be extended by attaching a long chain, often terminating in an alkene, to the chlorophenyl ring. The vinyl bromide and the terminal alkene can then be coupled under catalytic conditions to forge the large ring. The success of such reactions depends critically on the catalyst system and the conformational pre-organization of the linear precursor to facilitate ring closure.

| Macrocyclization Method | Role of this compound Moiety | Suitability and Considerations |

| Intramolecular Heck Reaction | The vinyl bromide acts as the halide partner for oxidative addition to the Palladium(0) catalyst. | Highly suitable. Allows for the formation of a C-C bond with a tethered alkene. Requires careful selection of catalyst and ligands. nih.gov |

| Intramolecular Suzuki Coupling | The vinyl bromide can be coupled with a boronic acid/ester located at the other end of a long chain. rsc.orglibretexts.org | Suitable. The vinyl bromide is a classic substrate for this reaction, offering a robust method for C-C bond formation. acs.orgorganic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Not a direct participant. The vinyl bromide would first need to be converted into a terminal alkene via another reaction (e.g., Stille coupling). | Less direct. RCM requires two alkene partners. The starting compound would need significant modification before this strategy could be applied. drughunter.com |

Role in the Synthesis of Specialty Chemicals

Specialty chemicals are high-value products produced in lower volumes for specific applications. The structural motifs present in this compound make it an important intermediate in the synthesis of such targeted molecules.

The combination of a halogenated phenyl ring and a reactive alkene side chain is a common feature in many biologically active compounds and functional materials.

Agrochemicals: The aryl-pyrrole structure is a known toxophore in several successful insecticides. For example, the insecticide Chlorfenapyr contains a 4-bromo-2-(4-chlorophenyl)-pyrrole core. google.comgoogle.com Synthetic pathways to this and similar structures can be envisioned starting from this compound, where the butene chain is used as the foundation to construct the pyrrole ring through cyclocondensation reactions with appropriate nitrogen-containing reagents.

Pharmaceuticals: The 4-chlorophenyl group is a common substituent in a wide array of pharmaceutical drugs. The vinyl bromide functionality of the title compound provides a reactive handle for introducing this group into more complex molecules through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This makes it a valuable building block for generating libraries of compounds for drug discovery screening.

Electronic Materials: Conjugated organic molecules are the basis for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on the iterative coupling of aromatic and vinylic units. This compound can serve as a building block in these syntheses, where the vinyl bromide allows for Suzuki or Stille coupling to extend conjugation and build up the desired polymer or oligomer backbone. uoregon.edu

| Application Area | Key Structural Feature Utilized | Relevant Synthetic Transformations | Example Target Class |

| Agrochemicals | Chlorophenyl group and butene backbone | Cyclocondensation, Halogenation | Aryl-pyrrole insecticides google.com |

| Pharmaceuticals | Chlorophenyl group and vinyl bromide | Suzuki, Heck, and Stille Cross-Coupling | Bioactive heterocycles, Complex natural products |

| Electronic Materials | Vinyl bromide for C-C coupling | Suzuki and Stille Cross-Coupling | Conjugated polymers, Indenofluorene derivatives uoregon.edu |

Development of Novel Reagents and Catalytic Systems Derived from this compound

Beyond its role as a structural building block, this compound can be transformed into novel reagents and components of catalytic systems, leveraging the reactivity of its carbon-bromine bond.

The conversion of the vinyl bromide to an organometallic species, such as a Grignard reagent (via reaction with magnesium) or an organolithium reagent (via halogen-metal exchange), transforms the electrophilic carbon into a potent nucleophile. msu.edusaskoer.ca These newly formed reagents can be used in a wide range of synthetic applications, including addition to carbonyls and ring-opening of epoxides, providing access to a different class of molecules than those available through cross-coupling reactions.

Furthermore, the styrene-like scaffold of the molecule allows for its incorporation into catalyst ligands. Through a cross-coupling reaction at the vinyl bromide position, coordinating groups such as phosphines, pyrazoles, or N-heterocyclic carbenes (NHCs) can be introduced. acs.org The resulting functionalized styrene derivative can then act as a ligand for transition metals like rhodium, palladium, or nickel. The electronic properties of the 4-chlorophenyl group and the steric profile of the ligand can be fine-tuned to influence the activity and selectivity of the resulting catalyst in various organic transformations, such as hydroformylation, hydrogenation, or C-H functionalization. morressier.commdpi.com

| Derived Species | Method of Preparation | Potential Application |

| Vinyl Grignard Reagent | Reaction with Magnesium (Mg) metal | Nucleophilic addition to aldehydes, ketones, and esters. msu.edu |

| Vinyllithium Reagent | Halogen-metal exchange with an alkyllithium (e.g., n-BuLi) | Potent nucleophile for C-C bond formation; synthesis of functionalized polymers. saskoer.ca |

| Custom Phosphine Ligand | Suzuki or Sonogashira coupling with a phosphine-containing boronic acid or alkyne | Component of Palladium or Rhodium catalysts for cross-coupling and asymmetric hydrogenation. |

| Functionalized Styrene Monomer | Stille coupling to introduce polymerizable groups | Monomer for the synthesis of specialty polymers with tailored refractive or electronic properties. |

Q & A

Basic Research Question

- Column Chromatography : Use silica gel with hexane:ethyl acetate (9:1) to separate unreacted starting material and byproducts .

- Recrystallization : Ethanol or methanol at low temperatures (4°C) yields high-purity crystals.

- Distillation : Short-path distillation under reduced pressure (50–60°C, 0.1 mmHg) for volatile impurities.

How does the bromine substituent influence reaction pathways in cross-coupling reactions?

Advanced Research Question

The bromine atom acts as a superior leaving group in nucleophilic substitution (SN2) and Suzuki-Miyaura cross-coupling reactions. Key factors:

- Electronic Effects : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition with Pd catalysts .

- Steric Considerations : The para-chlorophenyl group directs coupling to the β-position of the butene chain.

- Mechanistic Insight : DFT studies show a lower activation energy (~15 kJ/mol) for bromine displacement compared to chloro analogs .

How can computational methods resolve contradictory kinetic data in radical addition reactions?

Advanced Research Question

Discrepancies in reported rate constants (e.g., HO• radical addition to alkenes) can be addressed via:

- Density Functional Theory (DFT) : Simulate transition states to calculate activation barriers .

- Kinetic Isotope Effects (KIE) : Compare experimental vs. computed KIE values to validate mechanisms.

- Pressure-Dependence Modeling : Use Master Equation solvers (e.g., MESS) to reconcile low- vs. high-pressure data .

What strategies validate the compound’s potential in optoelectronic materials?

Advanced Research Question

- UV-Vis Spectroscopy : Measure π→π* transitions (λmax ~250–300 nm) to assess conjugation .

- Electrochemical Analysis : Cyclic voltammetry (CV) evaluates HOMO/LUMO levels for charge transport properties.

- Comparative Studies : Benchmark against analogs (e.g., 2-Bromo-4-(4-methoxyphenyl)-1-butene) to correlate substituent effects with conductivity .

How can structural analogs be designed to study structure-activity relationships (SAR)?

Advanced Research Question

- Substituent Variation : Replace Cl with F, Br, or electron-donating groups (e.g., -OCH₃) to modulate electronic effects .

- Backbone Modification : Replace butene with thiophene or benzene rings to alter rigidity and π-conjugation .

- Bioisosteric Replacement : Substitute Br with CF₃ to maintain steric bulk while reducing toxicity .

What crystallographic techniques are suitable for resolving its solid-state structure?

Advanced Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement; key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-Br⋯π contacts) .

How can unexpected elimination byproducts be mitigated during synthesis?

Advanced Research Question

- Kinetic Control : Use low temperatures and short reaction times to suppress β-hydride elimination .

- Additives : Add molecular sieves to sequester HBr, a catalyst for elimination.

- Spectroscopic Monitoring : Track reaction progress via ¹H NMR (disappearance of alkene protons at δ 5.2–5.8 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.